3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDDA, and it has been extensively studied for its biological and chemical properties.
Mechanism of Action
The mechanism of action of BDDA is not fully understood. However, it has been suggested that BDDA inhibits the growth of cancer cells by inducing apoptosis. BDDA has also been found to inhibit the growth of fungi and bacteria by affecting their cell membrane integrity.
Biochemical and Physiological Effects:
BDDA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and have potential use as a fluorescent probe for imaging biological systems. BDDA has also been found to have potential applications in the field of organic electronics.
Advantages and Limitations for Lab Experiments
One of the major advantages of BDDA is its potential use as a fluorescent probe for imaging biological systems. BDDA is also relatively easy to synthesize, and it has been found to have high yields. However, one of the limitations of BDDA is its toxicity. BDDA has been found to be toxic to some cell lines, and this may limit its use in certain experiments.
Future Directions
There are several future directions for the research on BDDA. One of the potential areas of research is the development of new synthesis methods for BDDA. Another area of research is the investigation of the mechanism of action of BDDA. Furthermore, BDDA has potential applications in the field of organic electronics, and this is an area that could be explored further. Finally, the use of BDDA as a fluorescent probe for imaging biological systems could be investigated in more detail.
Conclusion:
In conclusion, BDDA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BDDA is efficient, and it has been extensively studied for its biological and chemical properties. BDDA has potential applications in the fields of cancer research, microbiology, and organic electronics. Future research on BDDA could focus on the development of new synthesis methods, investigation of its mechanism of action, and exploration of its potential in the field of organic electronics.
Synthesis Methods
The synthesis of BDDA involves the reaction of 3-(1,3-benzodioxol-5-yl) acryloyl chloride with 2-[(3-chlorobenzyl)thio]ethanamine in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. This method is efficient and has been used by many researchers to synthesize BDDA.
Scientific Research Applications
BDDA has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. BDDA has also been studied for its potential use as a fluorescent probe for imaging biological systems. Furthermore, BDDA has been found to have potential applications in the field of organic electronics.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-16-3-1-2-15(10-16)12-25-9-8-21-19(22)7-5-14-4-6-17-18(11-14)24-13-23-17/h1-7,10-11H,8-9,12-13H2,(H,21,22)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPAFQIMFNEEJJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide |
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